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priA protein, Lentinus edodes - 147680-40-8

priA protein, Lentinus edodes

Catalog Number: EVT-1516679
CAS Number: 147680-40-8
Molecular Formula: C9H5N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The priA protein from Lentinus edodes, commonly known as the shiitake mushroom, is a significant component in the study of fungal biology and development. This protein is encoded by the priA gene, which is known to be developmentally regulated. The expression of this gene is particularly elevated during the formation of primordia and immature fruiting bodies, indicating its crucial role in the developmental stages of this fungus. Understanding the priA protein can provide insights into the molecular mechanisms underlying mushroom development and growth.

Source

Lentinus edodes is a basidiomycete fungus native to East Asia, particularly Japan and China. It is widely cultivated for its culinary and medicinal properties. The priA gene was isolated from this species, with studies highlighting its expression patterns during various developmental stages of the fungus. The research conducted on this protein has contributed to a better understanding of fungal biology and potential applications in biotechnology.

Classification

The priA protein can be classified within the broader category of proteins involved in fungal development. It falls under the category of regulatory proteins that influence gene expression during critical phases of growth. This classification emphasizes its role in developmental processes rather than metabolic functions.

Synthesis Analysis

Methods

The synthesis of the priA protein involves several steps, primarily focusing on gene isolation and expression analysis. Techniques such as polymerase chain reaction (PCR) are used to amplify the priA gene from Lentinus edodes. Following amplification, cloning into expression vectors allows for the production of the protein in suitable host organisms, often using bacterial systems for ease of purification.

Technical Details

  1. Gene Isolation: The priA gene is isolated using specific primers designed based on known sequences.
  2. Cloning: The PCR product is inserted into a plasmid vector, which contains necessary elements for transcription and translation.
  3. Transformation: The recombinant plasmid is introduced into a bacterial host (e.g., Escherichia coli) for protein expression.
  4. Protein Purification: Techniques such as affinity chromatography are employed to purify the expressed priA protein from bacterial lysates.
Molecular Structure Analysis

Structure

Data

The primary structure consists of a sequence of amino acids encoded by the priA gene. Further studies using techniques like X-ray crystallography or nuclear magnetic resonance could elucidate detailed structural information.

Chemical Reactions Analysis

Reactions

While specific chemical reactions involving the priA protein have not been extensively documented, it is hypothesized that it may interact with various substrates during fungal development. Its role may involve regulatory interactions with other proteins or nucleic acids.

Technical Details

  1. Binding Studies: Investigating how priA interacts with other molecules could involve surface plasmon resonance or fluorescence resonance energy transfer techniques.
  2. Functional Assays: These assays can help determine how changes in priA expression affect developmental processes in Lentinus edodes.
Mechanism of Action

Process

The mechanism of action for the priA protein likely involves its regulatory role in gene expression during mushroom development. It may act by binding to specific DNA sequences or interacting with transcription factors that modulate downstream gene activity.

Data

Research indicates that higher levels of priA transcripts are present during specific developmental stages, suggesting a direct correlation between its expression and developmental processes in Lentinus edodes.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of the priA protein include solubility, stability under various pH conditions, and thermal stability, which are essential for understanding its behavior in different environments.

Chemical Properties

Chemical properties such as molecular weight, isoelectric point, and amino acid composition provide insights into its potential interactions and functional roles within biological systems.

Relevant Data or Analyses

  • Molecular Weight: Estimated based on amino acid sequence.
  • Isoelectric Point: Can be calculated using software tools based on the sequence data.
Applications

Scientific Uses

The priA protein has potential applications in several scientific fields:

  • Biotechnology: Understanding its role could lead to advancements in mushroom cultivation techniques.
  • Genetic Engineering: Manipulating priA expression may enhance desirable traits in Lentinus edodes.
  • Fungal Biology Research: Insights gained from studying this protein can contribute to broader knowledge about fungal development and regulation.
Gene Discovery and Molecular Characterization of priA

Isolation and Sequencing of priA in Lentinula edodes

The priA gene was first isolated from Lentinula edodes through homology-based screening using v-Ha-ras (Harvey rat sarcoma viral ras gene) as a probe. This approach unexpectedly identified priA as a novel developmentally regulated gene alongside a known ras homolog [2]. Initial sequencing revealed that priA encodes a putative protein of 258 amino acids (26.7 kDa) with distinctive compositional biases—notably rich in serine (42 residues), proline (29 residues), and threonine (27 residues) [2]. The deduced amino acid sequence exhibited no significant homology to known proteins in contemporary databases, classifying it as a novel fungal gene. Molecular cloning techniques, including cDNA library screening and Sanger sequencing, confirmed an open reading frame interrupted by two short introns (54 bp and 49 bp), which were identified through GT-AG splice site consensus boundaries [2].

Table 1: Key Characteristics of the priA Gene and Protein

FeatureSpecification
Gene lengthCoding capacity for 258 amino acids
IntronsTwo (54 bp and 49 bp)
Molecular weight26.7 kDa
Amino acid compositionSerine-rich (42), Proline-rich (29), Threonine-rich (27)
Structural motifsPutative zinc-binding domains
Terminal sequenceN-terminal hydrophobicity; C-terminal Cys-Ala-Ala-Xaa

Genomic Structure: Introns, Promoters, and Regulatory Elements

The genomic architecture of priA includes a 1.2 kb region encompassing the promoter, exons, and introns. The 5'-upstream promoter region harbors evolutionarily conserved cis-regulatory elements critical for transcriptional control [2]:

  • GGGCGG box: A putative binding site for transcription factors regulating stress responses.
  • CCAAT box: Recognized by the HAP complex (Ccaat-enhancer-binding proteins), commonly associated with developmental gene expression.
  • TATAAA box: Positioned 10 nucleotides upstream of the primary transcription start point (tsp), facilitating RNA polymerase II assembly.
  • CT sequence: Functions as an alternative tsp, indicating complex transcriptional initiation [2].

Dual transcription start points were experimentally validated: one located 10 bp upstream of the TATAAA box and another within the CT-rich element. This configuration suggests priA employs multiple initiation sites for fine-tuned expression during developmental transitions. The gene’s two introns reside within the coding sequence, maintaining phase 0 boundaries, which may influence mRNA splicing efficiency under specific physiological conditions [2].

Table 2: Regulatory Elements in the priA Promoter Region

ElementSequencePosition Relative to tspFunction
GGGCGG boxGGGCGG-115 to -110Transcriptional activation
CCAAT boxCCAAT-89 to -85Enhancer-binding protein recruitment
TATAAA boxTATAAA-10Core promoter element (RNA Pol II binding)
CT sequenceCT-rich+1 (tsp site)Alternative transcription initiation

Developmental Regulation of priA Expression

priA exhibits stage-specific expression patterns tightly linked to fruiting body morphogenesis. Northern blot analyses quantified its transcript levels across developmental stages [2]:

  • Preprimordial mycelia: Negligible expression.
  • Primordia/immature fruiting bodies: Peak transcript abundance (upregulated >15-fold).
  • Mature fruiting bodies: Sharp decline to near-undetectable levels.

This expression trajectory implies priA functions primarily during the initiation of fruiting rather than in vegetative growth or late sporulation. The transient upregulation coincides with critical morphogenetic events, including hyphal knot formation and tissue differentiation [2] [3]. Such temporal regulation aligns with broader genomic analyses revealing that genes governing fruiting body development—including priA—are hotspots for adaptive evolution in L. edodes populations [3]. Functional annotations suggest PRIA protein participates in zinc ion binding and membrane association, potentially modulating signal transduction cascades that trigger primordial development [2].

Table 3: priA Expression Dynamics During Fruiting Body Development

Developmental StageTranscript LevelFunctional Implication
Preprimordial myceliaVery lowInactive in vegetative growth
PrimordiaHighRole in initiation of fruiting
Immature fruiting bodiesHighSupports early morphogenesis
Mature fruiting bodiesVery lowNon-essential for sporulation/maturation

Functional Domains and Putative Mechanisms

Bioinformatic analysis of the deduced PRIA protein reveals three conserved domains indicative of its molecular functions:

  • N-terminal hydrophobic domain: Facilitates membrane association, potentially anchoring PRIA to intracellular compartments.
  • Central serine-proline-threonine-rich region: May serve as phosphorylation sites for kinase-mediated signaling.
  • C-terminal CAAX motif (Cys-Ala-Ala-Xaa): Predicts post-translational prenylation, enabling membrane tethering and protein-protein interactions [2].

Notably, PRIA contains putative zinc-binding motifs resembling zinc fingers or RING domains. Experimental studies confirm that priA overexpression alters cellular zinc homeostasis, implying a role in metal ion binding or metalloenzyme regulation [2]. This molecular architecture positions PRIA as a regulatory node integrating environmental cues (e.g., light, nutrients) with developmental pathways during L. edodes fruiting.

Table 4: Predicted Functional Domains in PRIA Protein

DomainPositionPutative Function
N-terminal hydrophobic region1–25 aaMembrane anchoring
Ser/Pro/Thr-rich region50–150 aaPhosphorylation signaling
Zinc-binding motifs180–220 aaMetal ion coordination
C-terminal CAAX motif255–258 aaPrenylation for membrane localization

Evolutionary and Genomic Context

Population genomics studies of L. edodes indicate that priA resides within genomic regions under positive selection during adaptive divergence. Comparative analyses of 133 strains identified three phylogenetically distinct subgroups diverging ≈36,871 generations ago, with priA co-localizing with quantitative trait loci (QTLs) for fruiting body-related traits (FBRTs) [3]. Such genomic hotspots encode transcription factors and signaling molecules regulating morphogenesis, supporting priA’s role as a conserved developmental modulator. Furthermore, priA’s promoter architecture shares features with stress-responsive genes, potentially linking environmental sensing to reproductive development in basidiomycetes [2] [3].

Unresolved Questions and Research Frontiers

Despite advances, key knowledge gaps persist:

  • The precise biochemical activity of PRIA and its interactors remain unvalidated.
  • Whether priA responds to light or temperature cues independently of developmental programs is unknown.
  • Evolutionary conservation of priA homologs across Agaricales warrants investigation.

High-resolution linkage maps and CRISPR-mediated functional studies could delineate priA’s position within the gene regulatory network controlling mushroom development [1] [3].

Properties

CAS Number

147680-40-8

Product Name

priA protein, Lentinus edodes

Molecular Formula

C9H5N3O

Synonyms

priA protein, Lentinus edodes

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